REACTION_CXSMILES
|
C[O:2][C:3](=[O:18])[CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:17]=[CH:16][C:15]2[CH2:14][CH2:13][CH2:12][NH:11][C:10]=2[N:9]=1.[ClH:19]>>[ClH:19].[N:9]1[C:10]2[NH:11][CH2:12][CH2:13][CH2:14][C:15]=2[CH:16]=[CH:17][C:8]=1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:18])=[O:2] |f:2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporative removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=C(C=CC=2CCCNC12)CCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |